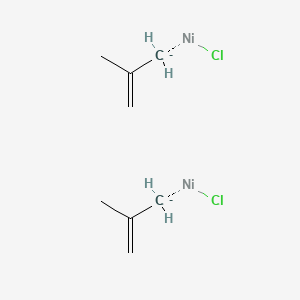

Methallylnickel chloride dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methallylnickel chloride dimer is a unique chemical compound with the empirical formula C8H14Cl2Ni2 . It is often used as a catalyst in various chemical reactions .

Synthesis Analysis

The synthesis of Methallylnickel chloride dimer involves combining it with other compounds in the presence of a solvent such as tetrahydrofuran (THF) . The lability of certain ligands allows a wide variety of them to be used, including mono- and bidentate phosphines, diimines, and N-heterocyclic carbenes .Molecular Structure Analysis

The molecular structure of Methallylnickel chloride dimer is represented by the SMILES stringCC(=C)C[Ni]Cl.CC(=C)C[Ni]Cl . The InChI key for this compound is IRANYUJDLSDOAV-UHFFFAOYSA-L . Chemical Reactions Analysis

Methallylnickel chloride dimer is known to be an effective precatalyst in a variety of nickel-catalyzed transformations . It can activate by either a Ni−B or Ni Ni transmetalation event, depending on the reaction conditions .Physical And Chemical Properties Analysis

Methallylnickel chloride dimer has a molecular weight of 298.49 . It is a catalyst with a nickel core .Scientific Research Applications

Synthesis and Reactivity : Methallylnickel chloride dimer is used in synthesizing various nickel complexes, which exhibit diverse reactivity, particularly towards ethylene and other ligands. These complexes are characterized using NMR, IR, and mass spectrometry techniques, and their crystal structures are often determined (Trofymchuk et al., 2013).

Coordination Chemistry : Studies in coordination chemistry reveal how Methallylnickel chloride dimer reacts with other compounds, including palladium complexes. The research also touches on the movement and isomerization of the π-methallyl group in these reactions (Leeuwen et al., 1969).

Catalytic Applications : The compound finds use in catalytic processes, such as the Grignard Nozaki-Hiyama methallylation, highlighting its role in organic synthesis and potential applications in industrial chemistry (Hassan et al., 2011).

Chemical Kinetics and Mechanisms : Research on the kinetics of free radical interactions involving Methallylnickel chloride dimer provides insights into the mechanisms of chemical reactions and catalysis (Énglin et al., 1973).

Structural Analysis : Studies on the crystal and molecular structure of bis-methallylnickel, a related compound, contribute to the understanding of its bonding and geometry, which is critical in the design of new materials and catalysts (Uttech & Dietrich, 1965).

Polymerization and Ethylene Oligomerization : The compound is used in synthesizing cationic Methallylnickel and (Meth)allylpalladium complexes that have applications in the oligomerization of ethylene, an important process in polymer science (Heinicke et al., 2005).

Gene Expression Control : In a broader context, Methallylnickel chloride dimer and related compounds contribute to the field of biotechnology, particularly in the control of gene expression using small molecules (Pollock & Clackson, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Methallylnickel chloride dimer is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into the desired products.

Mode of Action

As a catalyst, methallylnickel chloride dimer interacts with its targets by lowering the activation energy of the reaction, thereby speeding up the reaction rate . It does this without being consumed in the reaction, meaning it can be used repeatedly. The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

While the specific biochemical pathways affected by methallylnickel chloride dimer can vary depending on the reaction, it generally operates in reactions involving the formation or breaking of chemical bonds . By acting as a catalyst, it can influence these pathways by making certain reactions more favorable and efficient.

Result of Action

The primary result of methallylnickel chloride dimer’s action is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently and at a faster rate than they would without its presence .

Action Environment

The action of methallylnickel chloride dimer can be influenced by various environmental factors. For example, it is known to be air sensitive and moisture sensitive, and it is typically stored in a cold environment . These factors can influence its stability and efficacy as a catalyst.

properties

IUPAC Name |

chloronickel;2-methanidylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZHGSCUNHUFV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Ni2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047762 |

Source

|

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methallylnickel chloride dimer | |

CAS RN |

12145-60-7 |

Source

|

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Methallylnickel chloride dimer in the synthesis of N-Arylcyano-β-diketiminate Methallyl Nickel Complexes?

A1: Methallylnickel chloride dimer serves as the source of the methallyl nickel moiety in the synthesis of the N-Arylcyano-β-diketiminate Methallyl Nickel Complexes []. The reaction involves the deprotonated N-Arylcyano-β-diketiminate ligands reacting with the dimer, replacing the chloride ligands and forming the desired complexes []. Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/no-structure.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)